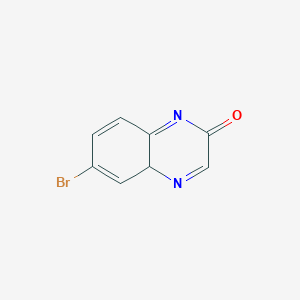
6-bromo-4aH-quinoxalin-2-one
Beschreibung
6-bromo-4aH-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxalinone family Quinoxalinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Eigenschaften
Molekularformel |
C8H5BrN2O |
|---|---|
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
6-bromo-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H |
InChI-Schlüssel |
GBYNGIPHXGRERS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)C=NC2C=C1Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4aH-quinoxalin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of Ru(phen)3Cl2 as a photocatalyst and Na2CO3 under an argon atmosphere . Another method includes the sequential nitrosation and cyclization reaction of N-arylcyanoacetamides with tert-butyl nitrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxalin-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroquinoxalinones.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxalinone derivatives with different functional groups, which can exhibit unique biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
6-bromo-4aH-quinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-bromo-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, quinoxalinone derivatives have been shown to inhibit enzymes such as aldose reductase and HIV-1 reverse transcriptase . The bromine atom at the 6th position may enhance the compound’s binding affinity to these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxalin-2-one: The parent compound without the bromine substitution.
6-chloro-4aH-quinoxalin-2-one: A similar compound with a chlorine atom instead of bromine.
4aH-quinoxalin-2-one: The core structure without any halogen substitution.
Uniqueness
6-bromo-4aH-quinoxalin-2-one is unique due to the presence of the bromine atom at the 6th position, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s potential as a therapeutic agent and its utility in various chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


